1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate
Overview
Description
1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate, also known as DPI, is a small molecule inhibitor that has been used in scientific research to study various biological processes. DPI belongs to the class of isoquinoline derivatives and has been found to have potent inhibitory effects on several enzymes and pathways.
Scientific Research Applications
Tuning of Aggregation Enhanced Emission and Solid State Emission
Compounds related to 1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl derivatives exhibit aggregation-enhanced emission properties. These properties are studied through nanoaggregate formation in aqueous solutions, characterized using scanning electron and atomic force microscopy. Their photophysical properties have been analyzed both in solution and solid states, revealing insights into molecular and electronic behaviors significant for developing advanced photophysical applications (Srivastava, Singh, & Mishra, 2016).
Organotin Carboxylates Synthesis and Characterization
The synthesis and structural characterization of organotin carboxylates using derivatives of 1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl compounds have been explored for their potential antitumor activities and fluorescence properties. These studies provide insights into the design of novel materials with potential applications in medicinal chemistry and material science (Xiao et al., 2019).
Bioactivity of Naphthalimide Derivatives
Naphthalimide derivatives related to the queried compound show promising bioactivity, including plant growth regulation and fungicidal activity. Their synthesis and biological evaluation underscore their potential in agricultural applications, highlighting their ability to significantly promote seed germination and seedling growth under specific concentrations (Ju et al., 2016).
Fluorescent Labelling and DNA Studies
Fluorophores derived from 1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl compounds have been designed and synthesized for labeling nucleosides and oligodeoxyribonucleotides. Their application in fluorescence studies offers valuable tools for biophysical and biochemical research, particularly in understanding DNA interactions and hybridization processes (Singh & Singh, 2007).
Cytotoxic Activity of Naphthalimide Derivatives
Research into the cytotoxic activity of 1,8-naphthalimide derivatives, including compounds similar to the queried chemical, has shown significant potential in targeting human tumor cell lines. These compounds, synthesized using non-protein amino acids, demonstrate the capability to inhibit malignant cell growth at micromolar concentrations, providing a foundation for developing new anticancer agents (Marinov et al., 2019).
properties
IUPAC Name |
(1,3-dioxo-2-propylbenzo[de]isoquinolin-6-yl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-28(33)36-27-22-21-26-29-24(27)18-17-19-25(29)30(34)32(23-4-2)31(26)35/h17-19,21-22H,3-16,20,23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBTNAUUYSDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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